molecular formula C24H24N2O4S B6522344 4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951520-05-1

4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522344
CAS No.: 951520-05-1
M. Wt: 436.5 g/mol
InChI Key: RWUCWVBJXZOTIK-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine family, characterized by a heterocyclic core containing sulfur and nitrogen atoms. Its structure includes a 3-methoxyphenylmethyl group at position 4 and a 4-isopropylphenyl substituent at position 2. The 1,1,3-trione moiety enhances electron-withdrawing properties, which may influence its binding affinity and pharmacokinetics. Benzothiadiazines are known for diverse pharmacological applications, including antiviral, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17(2)19-11-13-20(14-12-19)26-24(27)25(16-18-7-6-8-21(15-18)30-3)22-9-4-5-10-23(22)31(26,28)29/h4-15,17H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUCWVBJXZOTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.46 g/mol

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to our target showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

CompoundActivityMIC (µg/mL)
Benzothiadiazine Derivative AAntibacterial15
Benzothiadiazine Derivative BAntifungal10

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.

Analgesic Properties

Benzothiadiazines have also shown analgesic effects in animal models. The proposed mechanism includes modulation of pain pathways via opioid receptors or inhibition of cyclooxygenase enzymes.

The biological activities of 4-[(3-methoxyphenyl)methyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and pain pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., opioid receptors) could mediate its analgesic effects.
  • Antioxidant Activity : Some studies suggest that benzothiadiazines possess antioxidant properties that contribute to their protective effects against oxidative stress.

Case Studies

A notable case study published in the Journal of Advanced Biomedical and Pharmaceutical Sciences examined a series of benzothiadiazine derivatives for their biological activities. The study highlighted that certain modifications to the benzothiadiazine structure enhanced antimicrobial and anti-inflammatory efficacy.

Comparison with Similar Compounds

Comparison with Similar Benzothiadiazine Derivatives

Structural Modifications and Pharmacological Implications

Benzothiadiazine derivatives are modified at positions 2, 3, and 4 to optimize bioactivity. Key structural comparisons include:

Compound Substituents (Position) Pharmacological Activity Reference
Target Compound 4-(3-methoxyphenylmethyl), 2-(4-isopropylphenyl) Not explicitly reported; inferred membrane interaction
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... 4-(4-chlorophenylmethyl), 2-(4-methoxyphenyl) Aldose reductase inhibition (IC₅₀: 0.032–0.975 μM)
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-... 3-(6-fluoro-4-oxochromenyl) iGluR ligand (AMPA receptor affinity)
DBD derivatives (electron-donating/withdrawing groups) H replaced by methyl, ethyl, fluorine, trifluoromethyl Membrane interaction modulation (ΔG: 1–3 kcal/mol)
  • Electron-Donating vs. Withdrawing Groups : Methyl/ethyl groups increase hydrogen bond (HB) lifetimes with membrane lipids (e.g., DOPC, DOPS) by 1–70 ns, while fluorine/trifluoromethyl groups reduce HB stability . The target compound’s 3-methoxy group may enhance lipid affinity compared to chlorinated analogs .
  • Substituent Position : N2 modifications (e.g., 4-isopropylphenyl) influence steric hindrance and binding pocket compatibility. For example, 4-methoxyphenyl at N2 in aldose reductase inhibitors improves selectivity .

Pharmacological Activity Profiles

  • Enzyme Inhibition :
    • Aldose reductase inhibitors (e.g., compound ) show IC₅₀ values <1 μM, attributed to N4-acetic acid groups. The target compound lacks this moiety, suggesting divergent applications.
    • PDE4 inhibitors (e.g., 2,1,3-benzothiadiazines) require 3,5-di-tert-butyl-4-hydroxybenzyl groups for selectivity .
  • Membrane Interactions: The reference DBD (3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide) binds cholesterol and phospholipids via H2/H4 sites.

Physicochemical Properties

  • Lipophilicity : The 4-isopropylphenyl group increases hydrophobicity (clogP ~3.5 estimated), comparable to 4-chlorophenylmethyl analogs .
  • Hydrogen Bond Capacity : The 1,1,3-trione moiety provides three hydrogen bond acceptors, similar to 1,1-dioxide derivatives in iGluR ligands .

Case Studies of Structural Analogs

  • Compound 7 (Varano et al.): A 7-(3-formylpyrrol-1-yl)-6-trifluoromethyl derivative exhibits 90-fold selectivity for AMPA over Gly/NMDA receptors .
  • DBD5 () : Trifluoromethyl substitution reduces HB lifetime to 1 ns vs. 70 ns for methyl groups, highlighting substituent-dependent membrane interactions .

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